

An In-depth Technical Guide to the Physicochemical Properties of Hydroxymethyl Acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxymethyl acrylate*

Cat. No.: *B8274460*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethyl acrylate is a functional monomer of significant interest in polymer chemistry and material science. Its structure, featuring both a reactive acrylate group and a primary hydroxyl group, allows for a versatile range of polymerization and post-polymerization modification reactions. This dual functionality makes it a valuable building block for the synthesis of functional polymers with tailored properties for various applications, including in the biomedical and pharmaceutical fields.

It is crucial to distinguish **hydroxymethyl acrylate** from its close structural relatives, 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA), with which it is often confused in the literature. This guide will focus specifically on the properties and protocols for **hydroxymethyl acrylate**, while also providing comparative data for HEA and HEMA to highlight their differences.

Physicochemical Properties

Quantitative data for **hydroxymethyl acrylate** is sparse in readily available literature compared to its more common analogues. The following tables summarize the available computed and

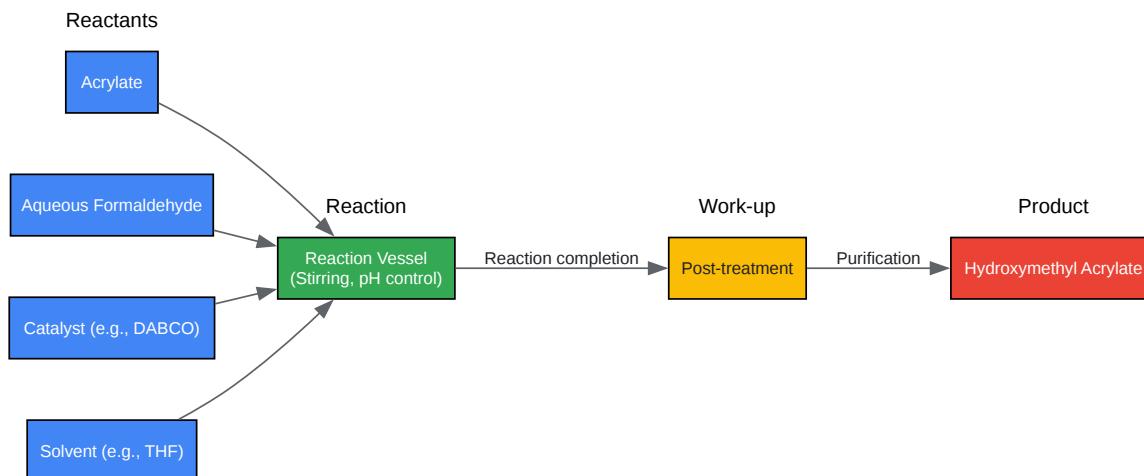
experimental data for **hydroxymethyl acrylate** and provide a comparison with HEA and HEMA.

Table 1: Core Physicochemical Properties of **Hydroxymethyl Acrylate**

Property	Value	Reference
CAS Number	15731-80-3	[1]
Molecular Formula	C ₄ H ₆ O ₃	[1]
Molecular Weight	102.09 g/mol	[1]
IUPAC Name	hydroxymethyl prop-2-enoate	[1]
Computed XLogP3	0.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	46.5 Å ²	[1]

Table 2: Comparative Physicochemical Properties of **Hydroxymethyl Acrylate**, 2-Hydroxyethyl Acrylate (HEA), and 2-Hydroxyethyl Methacrylate (HEMA)

Property	Hydroxymethyl Acrylate	2-Hydroxyethyl Acrylate (HEA)	2-Hydroxyethyl Methacrylate (HEMA)
CAS Number	15731-80-3	818-61-1	868-77-9
Molecular Formula	C ₄ H ₆ O ₃	C ₅ H ₈ O ₃	C ₆ H ₁₀ O ₃
Molecular Weight	102.09 g/mol	116.12 g/mol	130.14 g/mol
Boiling Point	Data not available	210-215 °C	213 °C
Melting Point	Data not available	-60 °C	-99 °C
Density	Data not available	1.106 g/cm ³	1.068 g/mL at 25 °C
Flash Point	Data not available	99 °C	Data not available
Solubility in Water	Data not available	Miscible	Miscible


Experimental Protocols

Detailed experimental protocols specifically for **hydroxymethyl acrylate** are not widely published. However, methodologies for the synthesis and characterization of structurally similar acrylate monomers and their corresponding polymers are well-established and can be adapted.

Synthesis of Hydroxymethyl Acrylate

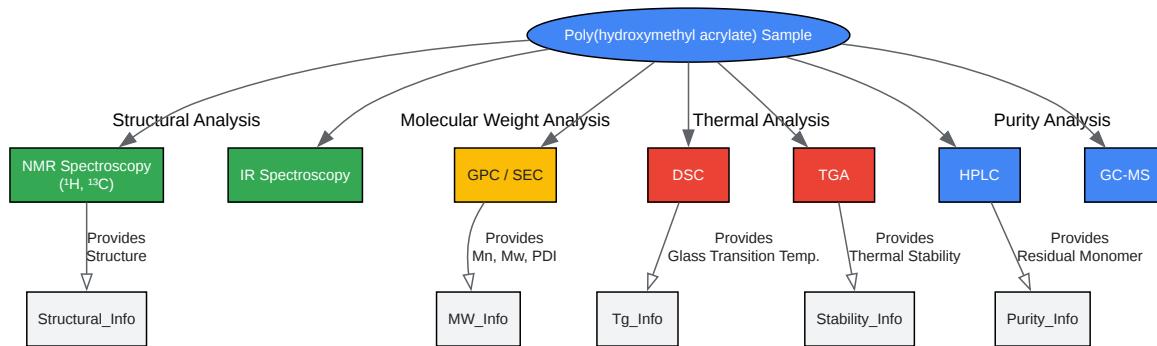
A general method for the synthesis of **2-hydroxymethyl acrylate** compounds involves an improved Baylis-Hillman reaction.^[2] In this approach, an acrylate is reacted with an aqueous solution of formaldehyde in the presence of a catalyst, such as triethylenediamine (DABCO), in a solvent like tetrahydrofuran (THF).^[2] The pH of the reaction is controlled during the process.^[2] This method is reported to have a shorter production cycle and higher product yield compared to the traditional Baylis-Hillman reaction.^[2]

A detailed, analogous procedure for the synthesis of a related compound, ethyl α -(hydroxymethyl)acrylate, is available in Organic Syntheses and provides a representative workflow.^[3]

[Click to download full resolution via product page](#)

Synthesis of **Hydroxymethyl Acrylate** Workflow

Polymerization of **Hydroxymethyl Acrylate**


While specific protocols for the polymerization of **hydroxymethyl acrylate** are not readily available, standard free-radical polymerization techniques used for other acrylate monomers can be applied. These include solution, bulk, and emulsion polymerization. The choice of initiator (e.g., AIBN, benzoyl peroxide), solvent, and temperature will influence the molecular weight and polydispersity of the resulting poly(**hydroxymethyl acrylate**).

Characterization of Poly(**hydroxymethyl acrylate**)

The characterization of poly(**hydroxymethyl acrylate**) would follow standard polymer analysis protocols to determine its structure, molecular weight, thermal properties, and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the polymer structure.

- Infrared (IR) Spectroscopy: IR spectroscopy can verify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
- Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.
- Thermal Analysis:
 - Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[4]
 - Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.[4]
- Chromatography:
 - High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the purity of the monomer and to quantify any residual monomer in the polymer.[5]
 - Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another technique for analyzing monomer purity and residual monomer content.[6]

[Click to download full resolution via product page](#)

Polymer Characterization Workflow

Applications in Research and Drug Development

While specific applications of **hydroxymethyl acrylate** are not extensively documented, the presence of the hydroxyl group suggests its potential use in areas where hydrophilic and functional polymers are required. Based on the applications of its analogues, HEA and HEMA, poly(**hydroxymethyl acrylate**) could be explored for:

- **Hydrogel Formation:** The hydrophilic nature imparted by the hydroxyl group makes it a candidate for forming hydrogels, which are widely used in biomedical applications such as wound dressings, soft contact lenses, and scaffolds for tissue engineering.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Drug Delivery:** The hydroxyl groups can serve as points for drug conjugation or can influence the swelling and drug release properties of a polymer matrix.[\[7\]](#)[\[9\]](#)[\[10\]](#) Polymers based on HEA and HEMA have been investigated for drug delivery applications.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- **Biocompatible Coatings:** Polymers with hydroxyl functionalities are often used to create biocompatible coatings for medical devices to reduce protein fouling and improve tissue compatibility.[\[7\]](#)
- **Functional Copolymers:** **Hydroxymethyl acrylate** can be copolymerized with other monomers to introduce hydroxyl functionality into the resulting polymer, thereby tailoring its properties for specific applications such as adhesives and coatings.

Safety and Handling

Detailed toxicological data for **hydroxymethyl acrylate** is not readily available. However, as with all acrylate monomers, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn to avoid skin and eye contact. Acrylate monomers are known to be skin and respiratory irritants and sensitizers.

Conclusion

Hydroxymethyl acrylate is a promising functional monomer with the potential for a wide range of applications, particularly in the development of functional and biocompatible polymers. However, there is a clear need for more comprehensive research into its physicochemical

properties, polymerization kinetics, and the characteristics of its corresponding polymer. This guide has summarized the currently available information and provided a framework for its synthesis and characterization based on established methodologies for related compounds. Further investigation is warranted to fully elucidate the potential of this versatile monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxymethyl acrylate | C4H6O3 | CID 11217233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel hydrogel membrane based on copoly(hydroxyethyl methacrylate/p-vinylbenzyl-poly(ethylene oxide)) for biomedical applications: properties and drug release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Polyhydroxyethylmethacrylate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Hydroxymethyl Acrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8274460#physicochemical-properties-of-hydroxymethyl-acrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com